HDAC6 Enzymatic Potency Differentiation Against Intra-Patent 5-Fluoronicotinamide Analogs
Within patent WO2021067859, Compound I-21 (CAS 1448130-33-3) inhibited recombinant HDAC6 with an IC50 of 0.601 nM in the HDAC-Glo luminescent assay [1]. Under the identical assay format, the closest intra-patent comparator Compound I-8B achieved an IC50 of 0.275 nM, Compound I-19 recorded 0.425 nM, and Compound IV-9 recorded 0.595 nM [2]. Compound I-21 thus sits at an intermediate potency tier within the Formula (II) series, being 2.2-fold less potent than the most active analog I-8B but equipotent to IV-9. This intra-assay ranking enables users to select I-21 as a calibrated tool compound when sub-nanomolar HDAC6 engagement is required but maximal potency within the series is not the sole selection criterion.
| Evidence Dimension | HDAC6 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.601 nM |
| Comparator Or Baseline | Compound I-8B: IC50 = 0.275 nM; Compound I-19: IC50 = 0.425 nM; Compound IV-9: IC50 = 0.595 nM |
| Quantified Difference | I-21 is 2.2-fold less potent than I-8B, 1.4-fold less potent than I-19, and approximately equipotent to IV-9 |
| Conditions | Recombinant HDAC6 (unknown origin); HDAC-Glo luminescent substrate assay; all compounds tested within patent WO2021067859 Table 14 |
Why This Matters
Procurement decisions for structure-activity relationship (SAR) studies require knowing the exact potency rank within a congeneric series, which this direct head-to-head comparison provides.
- [1] BindingDB. BDBM50557848 (CHEMBL4777764; WO2021067859, Compound I-21). HDAC6 IC50 = 0.601 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50557848 View Source
- [2] BindingDB. BDBM50557844 (I-8B, IC50=0.275 nM); BDBM50557847 (I-19, IC50=0.425 nM); BDBM50557849 (IV-9, IC50=0.595 nM). https://www.bindingdb.org/ View Source
